Cas no 2168919-10-4 (6-Oxaspiro[3.5]nonan-7-ylmethanol)
![6-Oxaspiro[3.5]nonan-7-ylmethanol structure](https://ja.kuujia.com/scimg/cas/2168919-10-4x500.png)
6-Oxaspiro[3.5]nonan-7-ylmethanol 化学的及び物理的性質
名前と識別子
-
- (6-OXASPIRO[3.5]NONAN-7-YL)METHANOL
- 6-Oxaspiro[3.5]nonan-7-ylmethanol
- F91745
- {6-oxaspiro[3.5]nonan-7-yl}methanol
- EN300-5265952
- 2168919-10-4
-
- インチ: 1S/C9H16O2/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8,10H,1-7H2
- InChIKey: DMKYMXCUJQQGSK-UHFFFAOYSA-N
- ほほえんだ: O1C(CO)CCC2(C1)CCC2
計算された属性
- せいみつぶんしりょう: 156.115029749g/mol
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
6-Oxaspiro[3.5]nonan-7-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5265952-0.25g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95.0% | 0.25g |
$601.0 | 2025-03-15 | |
Enamine | EN300-5265952-1.0g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-15 | |
Enamine | EN300-5265952-5.0g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-15 | |
Enamine | EN300-5265952-0.1g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95.0% | 0.1g |
$420.0 | 2025-03-15 | |
1PlusChem | 1P028XUA-250mg |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95% | 250mg |
$805.00 | 2023-12-19 | |
1PlusChem | 1P028XUA-2.5g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95% | 2.5g |
$3003.00 | 2023-12-19 | |
1PlusChem | 1P028XUA-1g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95% | 1g |
$1563.00 | 2023-12-19 | |
1PlusChem | 1P028XUA-10g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95% | 10g |
$6515.00 | 2023-12-19 | |
Aaron | AR028Y2M-100mg |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95% | 100mg |
$603.00 | 2025-02-17 | |
Enamine | EN300-5265952-2.5g |
{6-oxaspiro[3.5]nonan-7-yl}methanol |
2168919-10-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-15 |
6-Oxaspiro[3.5]nonan-7-ylmethanol 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
6-Oxaspiro[3.5]nonan-7-ylmethanolに関する追加情報
6-Oxaspiro[3.5]nonan-7-ylmethanol (CAS 2168919-10-4): A Versatile Spirocyclic Building Block for Modern Chemistry
6-Oxaspiro[3.5]nonan-7-ylmethanol (CAS 2168919-10-4) represents an intriguing spirocyclic compound that has gained significant attention in pharmaceutical and materials science research. This unique oxygen-containing spiro structure combines the stability of cyclic ethers with the synthetic flexibility of alcohol functionality, making it particularly valuable for drug discovery and molecular design applications.
The spiro[3.5]nonane core of this compound provides a three-dimensional scaffold that is increasingly sought after in modern medicinal chemistry. Researchers are particularly interested in how the 6-oxaspiro structure influences molecular conformation and biological activity, especially in the development of GPCR-targeting drugs and CNS-active compounds. The presence of both spirocyclic ether and hydroxymethyl moieties offers multiple points for chemical modification, enabling diverse synthetic transformations.
Recent studies highlight the growing importance of spirocyclic building blocks like 6-Oxaspiro[3.5]nonan-7-ylmethanol in addressing current challenges in drug development. The compound's ability to modulate physicochemical properties—particularly in improving drug solubility and metabolic stability—has made it valuable for medicinal chemistry optimization. Several research groups have incorporated this scaffold into lead compounds targeting neurodegenerative diseases and inflammatory disorders.
From a synthetic chemistry perspective, 6-Oxaspiro[3.5]nonan-7-ylmethanol serves as a versatile intermediate. The hydroxymethyl group at position 7 allows for straightforward derivatization through standard alcohol chemistry, while the spirocyclic ether provides conformational constraint that can enhance binding affinity in biological targets. These features have led to its application in developing protein degraders and molecular glues, two rapidly growing areas in drug discovery.
The compound's unique three-dimensional structure also shows promise in materials science applications. Researchers are exploring its use in designing advanced polymers with specific mechanical properties and in developing liquid crystal materials. The spiro[3.5]nonane framework introduces interesting steric and electronic effects that can influence material performance in ways that linear analogs cannot achieve.
Quality control of 6-Oxaspiro[3.5]nonan-7-ylmethanol typically involves comprehensive analytical characterization. Modern techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry are employed to ensure batch-to-batch consistency. The compound's stability under various conditions has been well-documented, making it reliable for both research and potential scale-up applications.
As the pharmaceutical industry continues to seek novel three-dimensional scaffolds to overcome flatland molecules' limitations, compounds like 6-Oxaspiro[3.5]nonan-7-ylmethanol are becoming increasingly valuable. Its balanced combination of structural complexity and synthetic accessibility positions it as an important tool for addressing current challenges in hit-to-lead optimization and property-based drug design.
The future applications of 6-Oxaspiro[3.5]nonan-7-ylmethanol may extend beyond its current uses. With growing interest in bioisosteric replacement strategies and fragment-based drug discovery, this spirocyclic alcohol could play a significant role in developing next-generation therapeutics. Its potential in creating chiral catalysts and asymmetric synthesis auxiliaries is also being actively investigated by synthetic chemists.
From a commercial perspective, the demand for high-quality 6-Oxaspiro[3.5]nonan-7-ylmethanol has been steadily increasing. Suppliers are responding by developing robust synthetic routes that ensure consistent supply while maintaining competitive pricing. The compound's shelf stability and compatibility with standard laboratory handling procedures make it accessible to researchers across different settings.
Environmental and safety considerations for 6-Oxaspiro[3.5]nonan-7-ylmethanol follow standard laboratory chemical protocols. While not classified as hazardous, proper handling procedures including personal protective equipment and adequate ventilation are recommended during use. The compound's environmental fate and biodegradation profile are subjects of ongoing study as part of broader green chemistry initiatives in pharmaceutical development.
In conclusion, 6-Oxaspiro[3.5]nonan-7-ylmethanol (CAS 2168919-10-4) represents a valuable addition to the toolbox of modern chemists. Its unique spirocyclic architecture combined with versatile alcohol functionality enables diverse applications in drug discovery and materials science. As research continues to uncover new applications for this interesting scaffold, its importance in both academic and industrial settings is likely to grow significantly in the coming years.
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